molecular formula C26H25N5O3 B2722898 3-(3-(1H-imidazol-1-yl)propyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine CAS No. 405901-54-4

3-(3-(1H-imidazol-1-yl)propyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine

Cat. No. B2722898
CAS RN: 405901-54-4
M. Wt: 455.518
InChI Key: OYCILBWPJJYBGT-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an imidazole ring, a propyl group, two methoxyphenyl groups, and a furo[2,3-d]pyrimidin-4(3H)-imine group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The structure can be confirmed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. For example, the imidazole ring can participate in various reactions due to its amphoteric nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antiprotozoal Agents

Compounds structurally related to imidazole and pyrimidine have been extensively studied for their antiprotozoal properties. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Fluorescence Properties for Biomarkers and Sensors

Imidazo[1,2-a]pyrimidines, synthesized via copper oxide nanoparticle catalyzed A3 coupling, have shown promising optical properties, including the ability to act as fluorescent sensors for zinc ion. This property is crucial for developing new biomarkers and photochemical sensors, with specific compounds demonstrating detection limits significantly lower than the maximum allowable zinc concentration in drinking water by WHO standards (Rawat et al., 2018).

Chemical Detoxification Applications

Selenoester derivatives of imidazo[1,2-a]pyridine and pyrimidine have been investigated for their potential in chemical detoxification, particularly against mercury(II) chloride (HgCl2) toxicity. These compounds have shown capability in deprotecting and reacting with HgCl2, forming complexes that decompose to give HgSe, suggesting their utility in treating HgCl2-induced toxicity (Sharma et al., 2018).

Anticancer Research

Selenylated imidazo[1,2-a]pyridines have been synthesized and evaluated for their efficacy against breast cancer cells. These compounds have shown to inhibit cell proliferation, induce DNA cleavage, and promote apoptosis, marking them as potential candidates for breast cancer chemotherapy (Almeida et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some imidazole derivatives are used in medicine due to their broad range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The future directions for this compound could involve further studies to explore its potential uses. For example, imidazole derivatives have been studied for their potential use in various fields such as medicine and agriculture .

properties

IUPAC Name

3-(3-imidazol-1-ylpropyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3/c1-32-20-8-4-18(5-9-20)22-23-25(27)31(14-3-13-30-15-12-28-16-30)17-29-26(23)34-24(22)19-6-10-21(33-2)11-7-19/h4-12,15-17,27H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCILBWPJJYBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C2C(=N)N(C=N3)CCCN4C=CN=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(1H-imidazol-1-yl)propyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine

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